2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bicyclic azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves the use of tert-butyl esters and azabicycloheptane derivatives. One common method involves the transesterification of methyl esters using lithium tert-butoxide, which is generated in situ from tert-butanol and n-butyllithium . This reaction is known for its efficiency in producing tert-butyl esters with high optical purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale transesterification processes, utilizing robust reaction conditions and efficient catalysts to ensure high yield and purity. The use of flow microreactor systems has been explored for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a sustainable and scalable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tert-butyl group can participate in nucleophilic substitution reactions, facilitated by the presence of a nucleophile such as a metal tert-butoxide.
Epimerization and Lactamization: Under basic conditions, the compound can undergo epimerization followed by intramolecular aminolysis, leading to the formation of bridged lactam intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include lithium tert-butoxide, sodium azide, and strong bases such as sodium hydride. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to ensure the desired reactivity and selectivity.
Major Products
Scientific Research Applications
2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its ability to act as a nucleophile in various chemical reactions. The tert-butyl group facilitates nucleophilic acyl substitution reactions via the formation of a tetrahedral intermediate, which is stabilized by 1,3-chelation . This unique reactivity pattern allows the compound to participate in a wide range of synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure and are used in similar applications, such as chiral ligand synthesis and medicinal chemistry.
tert-Butyl Esters: Compounds with tert-butyl ester groups exhibit similar reactivity patterns and are commonly used in organic synthesis.
Uniqueness
What sets 2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate apart is its combination of a tert-butyl group with a bicyclic azabicycloheptane core, providing unique steric and electronic properties that enhance its reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-9-6-5-8(7-9)10(14)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWOORGVXJGKLE-KXUCPTDWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@@H]1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.